molecular formula C21H14O13 B569126 Trigallic Acid CAS No. 2131-66-0

Trigallic Acid

Cat. No. B569126
CAS RN: 2131-66-0
M. Wt: 474.33
InChI Key: QUXNYZHQBWMPNX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of Trigallic Acid involves a complex arrangement of atoms. The molecule consists of 21 carbon atoms, 14 hydrogen atoms, and 13 oxygen atoms . The structure also includes several hydroxyl groups, which contribute to its chemical reactivity .


Physical And Chemical Properties Analysis

Trigallic Acid has a density of 1.8±0.1 g/cm3 . Its boiling point is 910.1±65.0 °C at 760 mmHg . The vapour pressure is 0.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 138.6±3.0 kJ/mol . The flash point is 320.3±27.8 °C . The index of refraction is 1.794 . The molar refractivity is 109.6±0.3 cm3 . The polar surface area is 232 Å2 . The polarizability is 43.5±0.5 10-24 cm3 . The surface tension is 117.8±3.0 dyne/cm . The molar volume is 257.8±3.0 cm3 .

Scientific Research Applications

  • Isomeric Forms and Equilibrium : Trigallic Acid in polar solvents occurs in four isomeric forms, which are in equilibrium. These forms result from different couplings of the three gallic acid building blocks in Trigallic Acid. This property has implications for chemical analysis and understanding molecular structures (Delahaye et al., 2010).

  • Differentiation of Enological Tannins : The presence of Trigallic Acid, along with other gallic compounds, can be used to differentiate enological tannins according to their botanical origins. This has applications in the wine industry for characterizing and authenticating products based on their tannin profiles (Salagoity-Auguste et al., 1986).

  • Anticancer Properties : Gallic Acid and its derivatives, including Trigallic Acid, have been studied for their effects on tumoral and nontumoral cells. These compounds can induce apoptosis in tumor cell lines and inhibit the proliferation of lymphocytes, suggesting potential applications in cancer therapy (Serrano et al., 1998).

  • Extraction and Stripping in Industry : In industrial contexts, Trigallic Acid and similar compounds can be recovered efficiently from processing waste, such as in the Chinese nutgall processing industry. This recovery process has implications for sustainable development and waste management in industrial applications (Wu et al., 2017).

  • Neuroprotective Actions : Gallic Acid, including Trigallic Acid, is known for its neuroprotective actions in various models of neurodegeneration, neurotoxicity, and oxidative stress. These compounds are present in common foodstuffs and have potential therapeutic applications for neurodegenerative diseases (Daglia et al., 2014).

  • Anti-tumorigenic Effects : Specifically, Gallic Acid has been shown to exhibit anti-proliferative, pro-apoptotic, and anti-tumorigenic effects against prostate carcinoma xenograft growth in studies, indicating its potential in cancer treatment (Kaur et al., 2009).

Safety and Hazards

Trigallic Acid should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-[3,4-dihydroxy-5-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxy-4,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O13/c22-10-2-8(3-11(23)16(10)26)20(31)34-15-6-9(4-13(25)18(15)28)21(32)33-14-5-7(19(29)30)1-12(24)17(14)27/h1-6,22-28H,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXNYZHQBWMPNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC2=CC(=CC(=C2O)O)C(=O)OC3=CC(=CC(=C3O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317275
Record name Trigallic acid
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URL https://comptox.epa.gov/dashboard/DTXSID501317275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name m-Trigallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Trigallic Acid

CAS RN

2131-66-0
Record name Trigallic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2131-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trigallic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trigallic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV67CW76G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name m-Trigallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

228 °C
Record name m-Trigallic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030559
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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